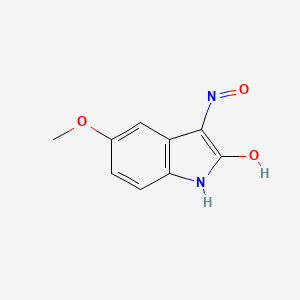![molecular formula C17H21NO B6588165 2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine CAS No. 938317-16-9](/img/structure/B6588165.png)
2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine is a chemical compound with the molecular formula C17H21NO . It is available from various suppliers .
Relevant Papers One relevant paper was found . The paper discusses the transaminase-mediated synthesis of enantiopure drug-like 1-(3’,4’-disubstituted phenyl)propan-2-amines. Although it does not specifically mention this compound, it could provide useful information on the synthesis of similar compounds .
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Structural Insights
Research has shown interest in the synthesis and structural properties of novel organic compounds, including those related to complex amines. For example, studies on the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones highlight methodologies that could be applicable to synthesizing complex amine structures like 2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine. These synthetic routes offer insights into potential modifications and derivatizations of phenyl-based amines, which could lead to new materials with unique chemical and physical properties (Issac & Tierney, 1996).
Potential for Anticancer Research
Compounds with phenolic structures, such as cinnamic acid derivatives, have been extensively studied for their anticancer properties. This suggests that complex amines with phenolic or related functionalities, including those similar to this compound, could be valuable in medicinal chemistry and cancer research. The diverse reactivity and potential biological activity of these compounds underscore their significance in developing new anticancer agents (De, Baltas, & Bedos-Belval, 2011).
Applications in Organic Synthesis
A review on the analysis of heterocyclic aromatic amines and their metabolites emphasizes the importance of sensitive qualitative and quantitative analytical methods. This underscores the potential application of complex amines in the study of metabolic pathways, the synthesis of heterocyclic compounds, and the development of analytical techniques to understand their biological effects (Teunissen et al., 2010).
Role in Material Science
Research on the synthesis and functionalities of poly(o-phenylenediamine) highlights the multifunctional properties of aromatic amine polymers. Such studies suggest that complex amines, including this compound, could play a crucial role in developing new materials with specific functionalities, such as enzyme embedment, ion selectivity, anticorrosion properties, and adsorption capabilities (Li Xin-gui, 2008).
Eigenschaften
IUPAC Name |
2-[3-(3-phenylpropoxy)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c18-12-11-16-8-4-10-17(14-16)19-13-5-9-15-6-2-1-3-7-15/h1-4,6-8,10,14H,5,9,11-13,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEPJSOEIOUDKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
938317-16-9 |
Source


|
| Record name | 2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purin-3-yl}acetate](/img/structure/B6588087.png)
![N-tert-butyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B6588094.png)
![N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B6588109.png)

![N-[(4-bromophenyl)methylidene]hydroxylamine](/img/structure/B6588130.png)


![[5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B6588152.png)

![7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B6588179.png)
